molecular formula C17H16N2O5 B5877254 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate

2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate

Cat. No. B5877254
M. Wt: 328.32 g/mol
InChI Key: FSIWBEALQUIUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate, also known as NPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. NPEB belongs to the class of benzamide derivatives and is known to exhibit various biochemical and physiological effects in vitro and in vivo.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate involves its binding to the sigma-1 receptor, leading to the modulation of various downstream signaling pathways. This compound has been shown to enhance the activity of the ERK1/2 and AKT signaling pathways, which are involved in cell survival and proliferation. It also inhibits the activity of the JNK signaling pathway, which is known to promote apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the release of neurotransmitters such as glutamate and acetylcholine, leading to the modulation of synaptic transmission and plasticity. This compound has also been found to exhibit neuroprotective effects against various insults such as oxidative stress and excitotoxicity. In addition, it has been shown to exhibit anti-inflammatory effects by modulating the activity of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has several advantages as a research tool, including its high affinity and selectivity towards the sigma-1 receptor, its ability to modulate various downstream signaling pathways, and its neuroprotective and anti-inflammatory effects. However, there are also some limitations associated with the use of this compound in lab experiments, including its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for the research on 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate. One potential application is the development of this compound-based drugs for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is the elucidation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which could lead to the identification of novel therapeutic targets. Finally, further studies are needed to evaluate the long-term safety and efficacy of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate involves the reaction of 2-(ethylamino)benzoic acid with 2-(3-nitrophenyl)acetyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of this compound as a yellowish crystalline solid. The purity and yield of this compound can be enhanced by further purification using column chromatography.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit high affinity and selectivity towards the sigma-1 receptor, which is known to play a crucial role in various physiological processes such as pain perception, neuroprotection, and inflammation. This compound has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic transmission and plasticity.

properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-18-15-9-4-3-8-14(15)17(21)24-11-16(20)12-6-5-7-13(10-12)19(22)23/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIWBEALQUIUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.